molecular formula C15H19FN2O4S2 B5182572 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine

4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine

Cat. No. B5182572
M. Wt: 374.5 g/mol
InChI Key: LDBVKLFPTIMAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine, also known as FS-31, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 2009 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine involves the inhibition of several enzymes and signaling pathways that are involved in various cellular processes. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in the development of cancer. 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways and are involved in the development of diabetes and cardiovascular diseases.
Biochemical and Physiological Effects:
4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of cell death in cancer cells. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice and reduce atherosclerotic plaque formation in mice with high cholesterol levels.

Advantages and Limitations for Lab Experiments

The advantages of 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine for lab experiments include its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, the limitations of 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine include its potential toxicity and off-target effects, which need to be carefully monitored in experimental settings.

Future Directions

There are several future directions for research on 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine, including the development of more potent and selective derivatives of the compound. It is also important to further investigate the potential therapeutic applications of 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine in various diseases, as well as its mechanisms of action and potential side effects. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine would be valuable in determining its efficacy and safety in clinical settings.
In conclusion, 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine is a small molecule compound with potential therapeutic applications in various diseases. Its inhibition of enzymes and signaling pathways involved in disease progression makes it a promising candidate for further research and development. However, its potential toxicity and off-target effects need to be carefully monitored in experimental settings. Future research on 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine should focus on developing more potent and selective derivatives of the compound, investigating its mechanisms of action and potential side effects, and determining its efficacy and safety in clinical settings.

Synthesis Methods

The synthesis of 4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine involves several steps, including the reaction of 4-fluoro-3-nitrobenzoic acid with thiomorpholine, followed by reduction with palladium on carbon and subsequent reaction with sulfonyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases.

properties

IUPAC Name

(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S2/c16-14-2-1-12(24(20,21)18-3-7-22-8-4-18)11-13(14)15(19)17-5-9-23-10-6-17/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBVKLFPTIMAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone

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